1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
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Overview
Description
1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a complex organic compound that features a unique combination of functional groups, including a bromobenzoyl moiety, a triazolopyrimidine ring, and an azetidine ring
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known to have a wide range of pharmacological activities , suggesting that it may interact with multiple targets.
Mode of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to interact with their targets through various mechanisms .
Biochemical Pathways
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known to influence a variety of biochemical pathways due to its wide range of pharmacological activities .
Pharmacokinetics
Compounds with similar structures have been synthesized and studied for their pharmacokinetic properties .
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to have a wide range of effects, including anticancer, antimicrobial, and anti-tubercular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the azetidine ring, which can be achieved through a ring-closing reaction under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Comparison with Similar Compounds
Similar Compounds
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine: Similar triazolopyrimidine structure but with different substituents.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Another triazolopyrimidine derivative with a hydroxy group.
Uniqueness
1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is unique due to its combination of a bromobenzoyl group, a triazolopyrimidine ring, and an azetidine ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-bromophenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-10-6-14(22-16(20-10)18-9-19-22)24-11-7-21(8-11)15(23)12-4-2-3-5-13(12)17/h2-6,9,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHKIAPYWHXTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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